molecular formula C13H18N2O3 B2631777 N-(4-ethoxyphenyl)morpholine-4-carboxamide CAS No. 295364-97-5

N-(4-ethoxyphenyl)morpholine-4-carboxamide

Cat. No.: B2631777
CAS No.: 295364-97-5
M. Wt: 250.298
InChI Key: BKMGCNIBUNUTDT-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)morpholine-4-carboxamide is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.298. This compound is characterized by the presence of a morpholine ring substituted with an ethoxyphenyl group and a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)morpholine-4-carboxamide typically involves the reaction of 4-ethoxyaniline with morpholine-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carboxamide group, converting it into an amine.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group. Common reagents for these reactions include alkyl halides and nucleophiles such as thiols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines.

Scientific Research Applications

N-(4-ethoxyphenyl)morpholine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is often used in assays to evaluate its efficacy against different microbial strains.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It is being investigated for its role in drug development, particularly in the design of new drugs with improved efficacy and reduced side effects.

    Industry: this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)morpholine-4-carboxamide can be compared with other similar compounds, such as N-acyl-morpholine-4-carbothioamides . These compounds share a similar morpholine ring structure but differ in their substituents. The unique ethoxyphenyl group in this compound distinguishes it from other morpholine derivatives and contributes to its specific chemical and biological properties.

Similar compounds include:

  • N-acyl-morpholine-4-carbothioamides
  • N-(4-cyanophenyl)morpholine-4-carboxamide
  • N-(4-methoxyphenyl)morpholine-4-carboxamide

These compounds have varying degrees of biological activity and are used in different research applications. The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-18-12-5-3-11(4-6-12)14-13(16)15-7-9-17-10-8-15/h3-6H,2,7-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMGCNIBUNUTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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